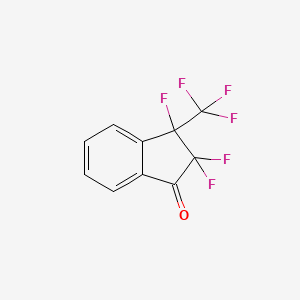![molecular formula C11H14N2 B14605500 Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- CAS No. 60080-04-8](/img/structure/B14605500.png)
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings
Preparation Methods
The synthesis of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions significantly affect the yield and purity of the product. For instance, conducting the reaction at 100-120°C in solvents like dioxane, pyridine, or acetic acid can yield the compound in varying efficiencies (20%, 50%, or 80%, respectively) . Higher yields (up to 94%) can be achieved by heating the aminopyrroles in excess acetylacetone at 140°C . Industrial production methods may involve optimizing these conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Another fused ring system with different substitution patterns and properties.
Pyrrolo[1,2-a]pyrazine: A similar compound with a pyrazine ring instead of a pyrimidine ring, exhibiting different biological activities. The uniqueness of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- lies in its specific substitution pattern and the resulting electronic and steric properties, which can influence its reactivity and applications.
Properties
CAS No. |
60080-04-8 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-12-8(2)6-9(3)13(11)10(7)4/h5-6H,1-4H3 |
InChI Key |
RNOONYQPIXMDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(N12)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)




![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)


